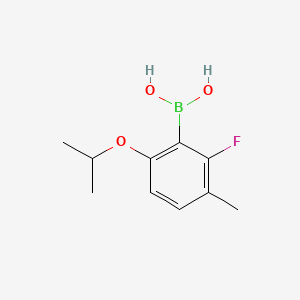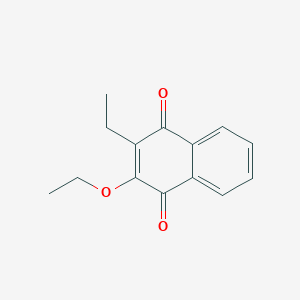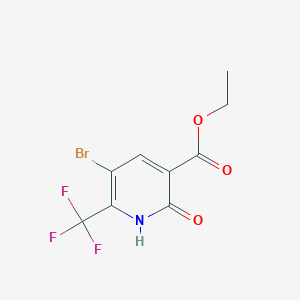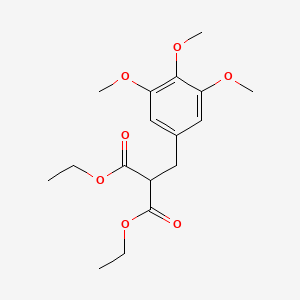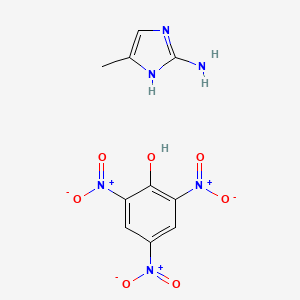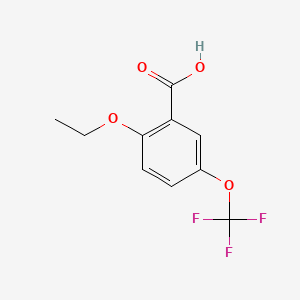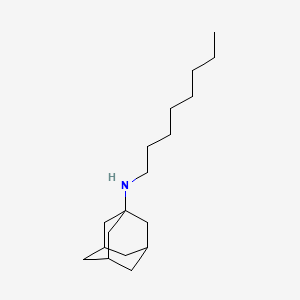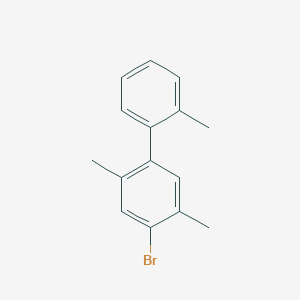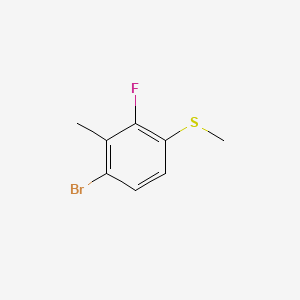
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-bromo-2-fluoro-3-methylphenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur-containing group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different halogen or functional groups replacing the bromine or fluorine atoms.
Oxidation: Sulfoxides or sulfones as major products.
Reduction: Dehalogenated compounds or reduced sulfur-containing products.
Applications De Recherche Scientifique
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including intermediates for organic synthesis and components for electronic devices.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Similar structure but with an additional methyl group.
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Lacks the methyl group on the phenyl ring.
(4-Bromo-2-fluoro-3-methylphenyl)(ethyl)sulfane: Contains an ethyl group instead of a methyl group.
Uniqueness
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8BrFS |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
DHZDLWPXBLYYND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


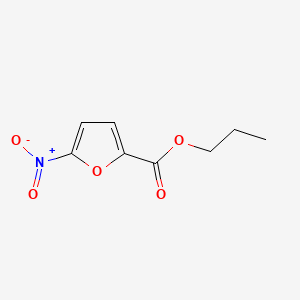
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
